

# Application Notes and Protocols for BB-1701 In Vivo Xenograft Models

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## Compound of Interest

Compound Name: MSI-1701

Cat. No.: B560553

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### Introduction

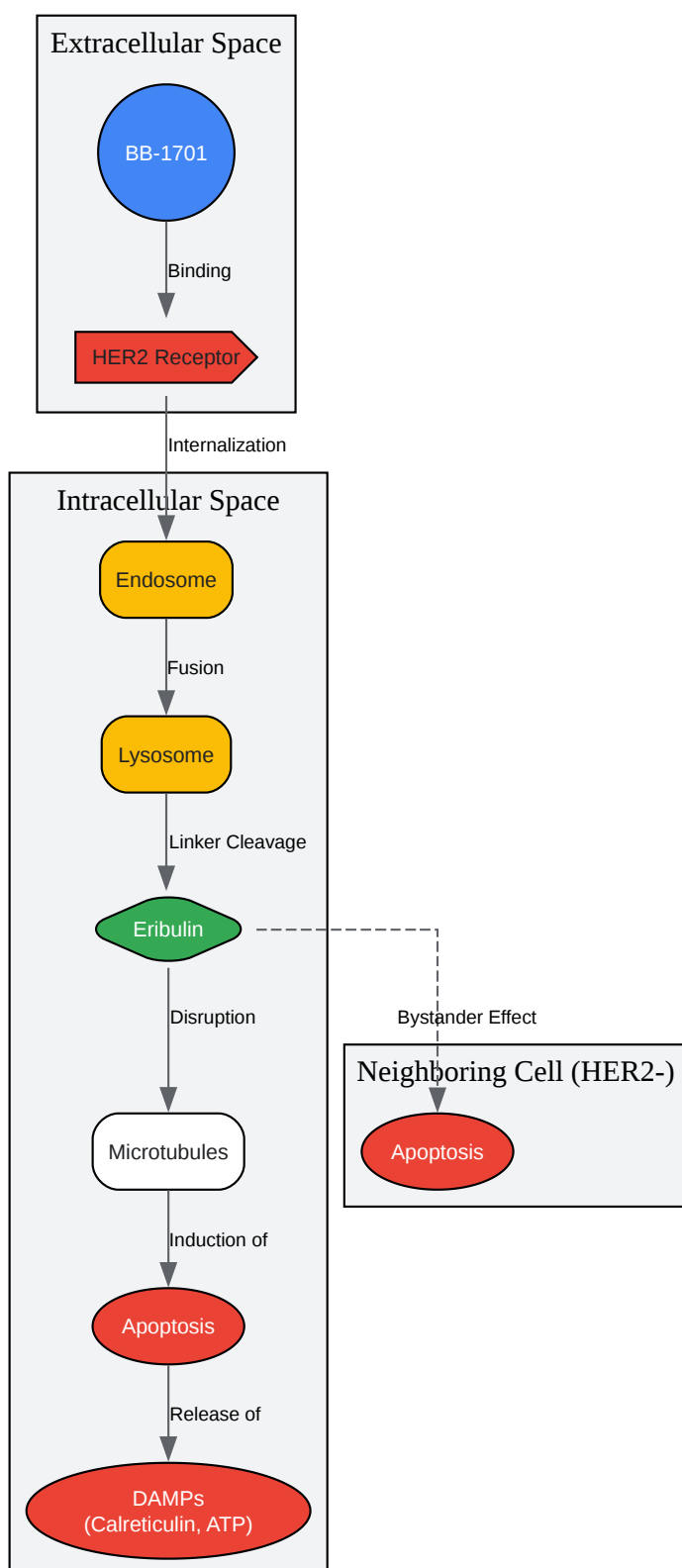
BB-1701 is a novel antibody-drug conjugate (ADC) demonstrating significant potential in the treatment of HER2-expressing solid tumors. It comprises the humanized anti-HER2 monoclonal antibody, trastuzumab, linked to the cytotoxic agent eribulin via a cathepsin B-cleavable linker. [1] Eribulin, a synthetic analog of a marine natural product, inhibits microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] Preclinical studies have highlighted BB-1701's potent anti-tumor activity in a range of HER2-expressing cancer models, including those with low HER2 expression and those resistant to other HER2-targeting therapies.[2] Notably, BB-1701 exhibits a strong bystander effect, enabling the killing of adjacent HER2-negative tumor cells, and induces immunogenic cell death (ICD), which can stimulate an anti-tumor immune response.[2]

These application notes provide a comprehensive overview of the protocols for establishing and utilizing in vivo xenograft models to evaluate the efficacy of BB-1701, based on available preclinical data.

### Mechanism of Action

The mechanism of action of BB-1701 involves a multi-step process that leverages both targeted delivery of a potent cytotoxic payload and the induction of a favorable tumor microenvironment response.

- **Targeting and Binding:** The trastuzumab component of BB-1701 specifically binds to the human epidermal growth factor receptor 2 (HER2) on the surface of cancer cells.
- **Internalization:** Upon binding, the BB-1701/HER2 complex is internalized by the cancer cell through endocytosis.
- **Payload Release:** Inside the cell, the linker connecting trastuzumab and eribulin is cleaved by lysosomal proteases like cathepsin B, releasing the eribulin payload into the cytoplasm.
- **Microtubule Disruption:** Eribulin binds to tubulin, disrupting microtubule dynamics. This leads to G2/M phase cell cycle arrest and ultimately apoptosis of the cancer cell.
- **Bystander Effect:** The released eribulin is cell-permeable and can diffuse out of the targeted HER2-positive cell to kill neighboring HER2-low or HER2-negative cancer cells, a phenomenon known as the bystander effect.<sup>[2]</sup>
- **Immunogenic Cell Death (ICD):** The cell death induced by eribulin is immunogenic, characterized by the release of damage-associated molecular patterns (DAMPs) such as calreticulin and ATP.<sup>[2][3]</sup> This process can attract and activate immune cells, potentially leading to a systemic anti-tumor immune response.



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## References

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